

reactivity of the amino group in 5-Bromoisoquinolin-1-amine

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Compound of Interest

Compound Name: 5-Bromoisoquinolin-1-amine

Cat. No.: B1519120

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An In-Depth Technical Guide to the Reactivity of the Amino Group in **5-Bromoisoquinolin-1-amine**

Abstract

5-Bromoisoquinolin-1-amine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique molecular architecture, featuring a nucleophilic amino group and an electrophilic C-Br bond on an electron-deficient isoquinoline scaffold, offers a rich and tunable reactivity profile. This guide provides a comprehensive analysis of the factors governing the reactivity of the primary amino group at the C-1 position. We will dissect the interplay of electronic effects, steric hindrance, and basicity that define its nucleophilic character. Furthermore, this document furnishes detailed, field-proven protocols for key chemical transformations, including N-acylation, N-sulfonylation, and its participation in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this versatile molecule.

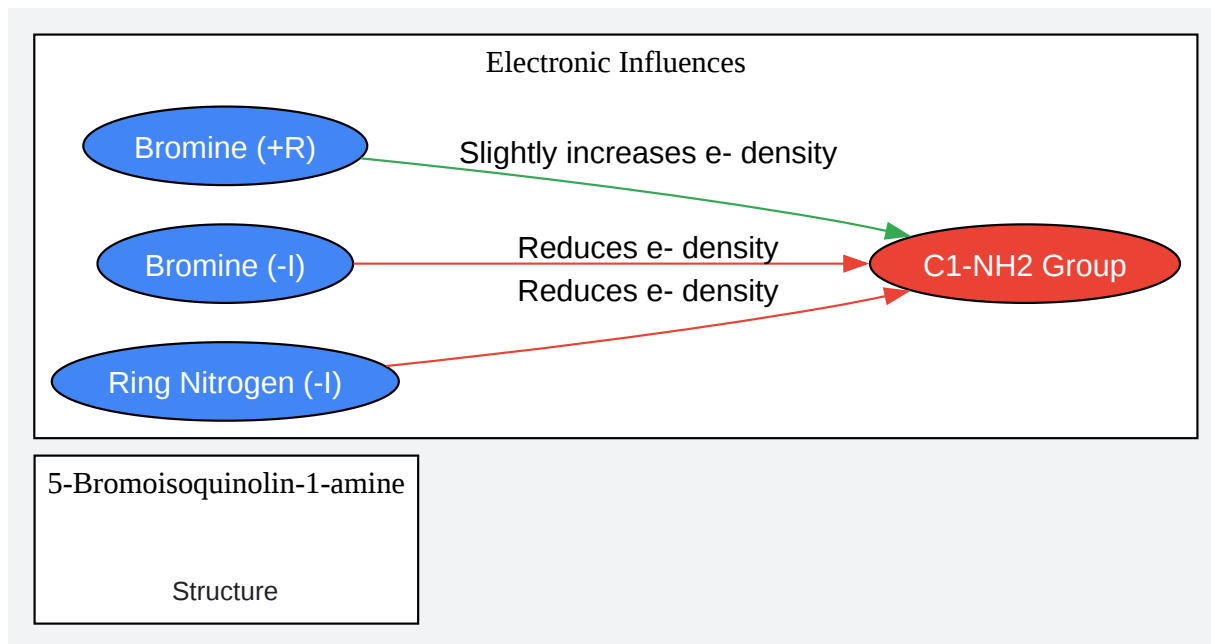
Chapter 1: Fundamental Principles of Reactivity

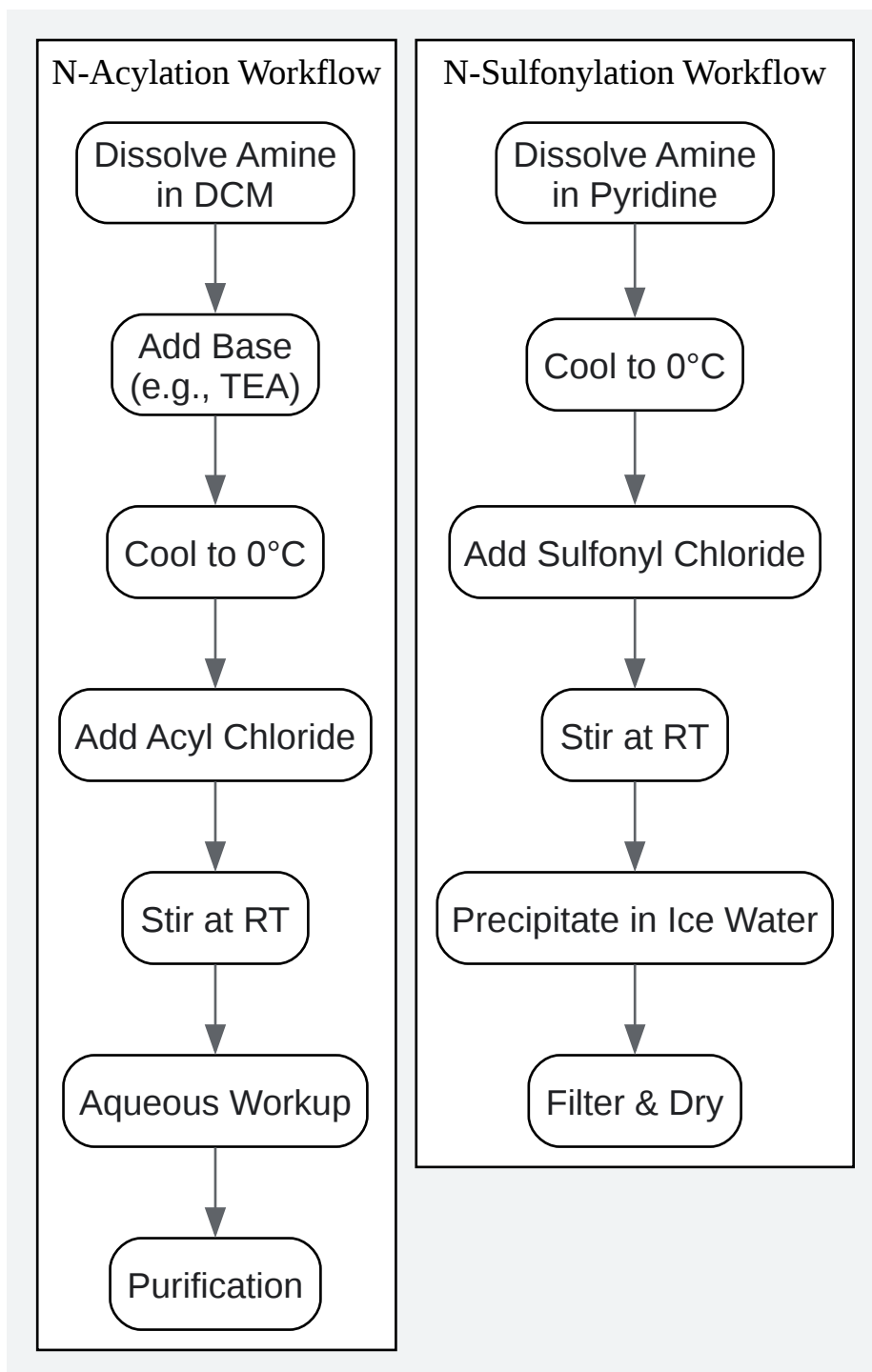
The chemical behavior of the amino group in **5-Bromoisoquinolin-1-amine** is not merely that of a simple aromatic amine. Its reactivity is profoundly influenced by the electronic and steric environment imposed by the bicyclic isoquinoline system and the C-5 bromo substituent.

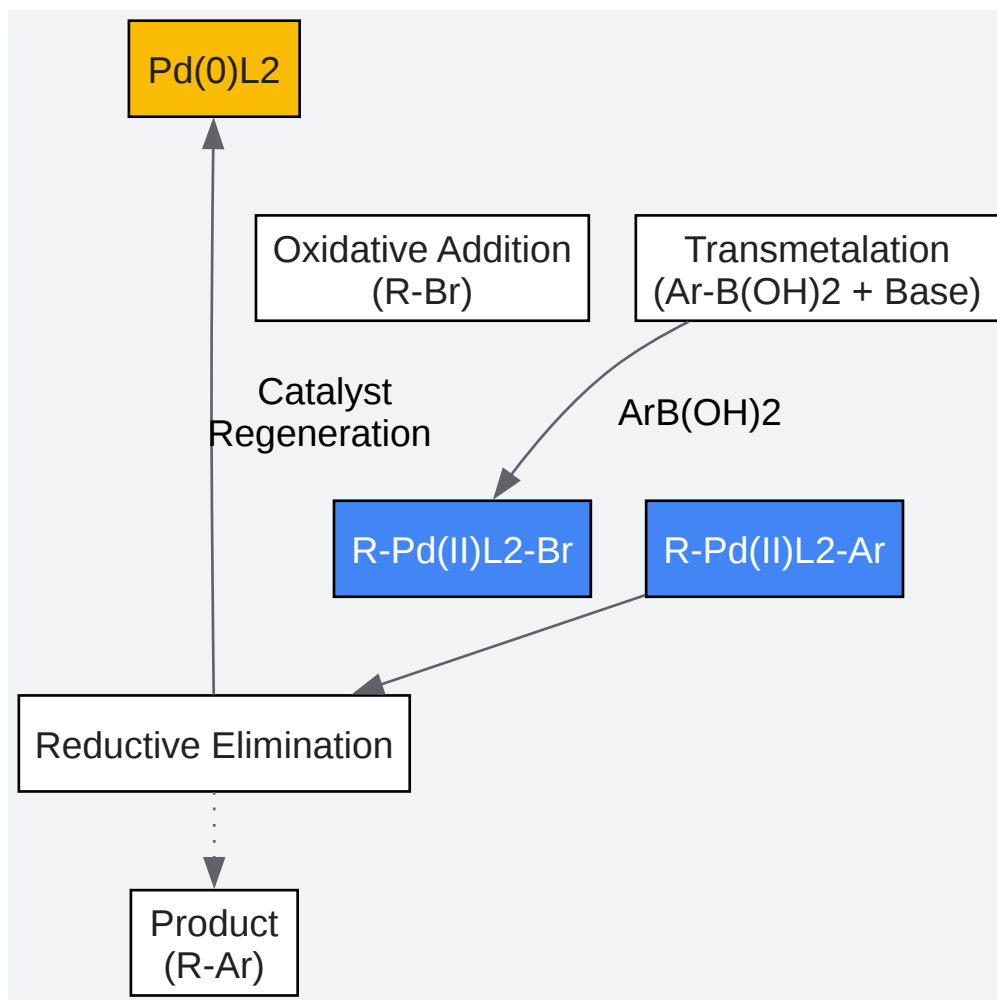
Electronic Landscape: A Tale of Induction and Resonance

The nucleophilicity of the C-1 amino group is a direct consequence of the availability of the nitrogen's lone pair of electrons. This availability is modulated by several competing electronic factors.^{[1][2][3]}

- **The Isoquinoline Core:** The isoquinoline ring system is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This creates a net inductive pull of electron density away from the carbocyclic ring and its substituents, including the C-1 amino group. This delocalization reduces the electron density on the exocyclic nitrogen, thereby decreasing its basicity and nucleophilicity compared to a simple aniline.^[4]
- **The C-5 Bromo Substituent:** The bromine atom exerts a dual electronic influence. Its primary effect is a strong -I (negative inductive) effect, further withdrawing electron density from the ring system and deactivating the amino group. This is partially offset by a weaker +R (positive resonance) effect, where its lone pairs can donate into the aromatic π -system. The net result is a further reduction in the amino group's reactivity.
- **Position of the Amino Group (C-1):** Being directly adjacent to the heterocyclic nitrogen (a so-called α -position), the amino group's reactivity is distinct. It is part of an aminal-like system within the aromatic context, which influences its participation in both nucleophilic and electrophilic reactions.







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